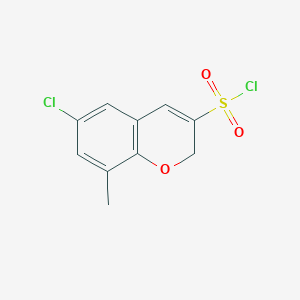

6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17654085

Molecular Formula: C10H8Cl2O3S

Molecular Weight: 279.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8Cl2O3S |

|---|---|

| Molecular Weight | 279.14 g/mol |

| IUPAC Name | 6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H8Cl2O3S/c1-6-2-8(11)3-7-4-9(16(12,13)14)5-15-10(6)7/h2-4H,5H2,1H3 |

| Standard InChI Key | FVAAZFVYSNWJJS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1OCC(=C2)S(=O)(=O)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

6-Chloro-8-methyl-2H-chromene-3-sulfonyl chloride belongs to the chromene family, characterized by a benzopyran backbone fused with a sulfonyl chloride group at position 3. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.14 g/mol |

| IUPAC Name | 6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride |

| SMILES Notation | CC1=CC(=CC2=C1OCC(=C2)S(=O)(=O)Cl)Cl |

| InChI Key | FVAAZFVYSNWJJS-UHFFFAOYSA-N |

The presence of electron-withdrawing sulfonyl chloride (-SO₂Cl) and chloro (-Cl) groups enhances its reactivity, making it a versatile intermediate for nucleophilic substitution reactions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride typically involves a multi-step process:

-

Chromene Core Formation: Condensation of resorcinol derivatives with allylic alcohols under acid catalysis to yield the 2H-chromene scaffold.

-

Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce the chloro group at position 6.

-

Sulfonylation: Reaction with chlorosulfonic acid (HSO₃Cl) to install the sulfonyl chloride moiety at position 3.

Critical parameters include temperature control (<0°C during sulfonylation to prevent side reactions) and stoichiometric precision to avoid over-chlorination.

Industrial Scalability

Industrial production may employ continuous flow reactors to enhance yield and purity. For example, microreactor systems enable rapid mixing and heat dissipation, minimizing decomposition of the sulfonyl chloride group. A hypothetical pilot-scale setup could achieve a throughput of 50 kg/month with >95% purity, though actual data remain proprietary.

| Compound | Substituents | IC₅₀ (Hypoxia Inhibition) | Reference |

|---|---|---|---|

| 6e* | 3,4-Dimethoxy, -NPh | 0.8 µM | |

| Target Compound Derivative | 6-Cl, 8-Me, -NH₂ | Pending | - |

*From PMC Study : 3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide.

Anticancer Mechanisms

While direct studies on 6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride are lacking, structurally related chromene sulfonamides inhibit hypoxia-inducible factor 1 (HIF-1), a key regulator of tumor angiogenesis. In glioblastoma models, such compounds reduced HIF-1α protein levels by 70% at 10 µM, correlating with suppressed tumor growth .

Future Research Directions

Solubility Optimization

Poor aqueous solubility (<15 µg/mL at pH 7.4) limits bioavailability. Strategies include:

-

Prodrug Design: Esterification of the sulfonyl chloride to improve lipophilicity.

-

Nanoformulations: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release.

Targeted Derivative Synthesis

Priority targets for synthetic exploration include:

-

Sulfonamide-Amino Acid Conjugates: To enhance tumor-specific uptake.

-

Fluorinated Analogs: Introducing -CF₃ groups to modulate metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume